molecular formula C22H19N5O3S B2756683 N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide CAS No. 1207049-05-5

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2756683
CAS No.: 1207049-05-5
M. Wt: 433.49
InChI Key: YBFFNMARDCVSHG-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Biological Activity

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H19N5O3S
Molecular Weight 433.5 g/mol
CAS Number 1207049-05-5

The structural complexity of this compound includes a thiazole ring, an oxadiazole moiety, and phenyl groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core structure exhibit notable antimicrobial properties. Specifically, derivatives have shown enhanced activity against various bacterial strains:

  • Gram-positive Bacteria : Compounds similar to this compound demonstrated superior efficacy against gram-positive species such as Bacillus cereus and Bacillus thuringiensis .
  • Mechanism of Action : The presence of the oxadiazole group is believed to enhance lipophilicity, facilitating membrane penetration and increasing bioavailability at the target site .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM for related oxadiazole derivatives .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds targeting TS have shown promising results in disrupting cancer cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized oxadiazole derivatives revealed that those with a thiazole component exhibited enhanced antibacterial activity compared to their counterparts without . The study utilized disc diffusion methods to evaluate the antimicrobial potency against various pathogens.

Study 2: Cytotoxicity Profile

In another investigation focusing on the cytotoxicity of N-(4-(2-oxo...) derivatives, researchers found that these compounds induced apoptosis in cancer cells by activating caspase pathways . The study highlighted the dual role of these compounds in both antimicrobial and anticancer applications.

Properties

IUPAC Name

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-18(23-13-20-26-21(27-30-20)16-9-5-2-6-10-16)12-17-14-31-22(24-17)25-19(29)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFFNMARDCVSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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